3-Bromo-6-fluoro-2,4-dimethylpyridine

Description

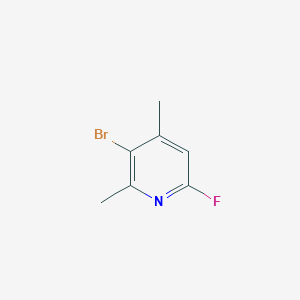

3-Bromo-6-fluoro-2,4-dimethylpyridine (CAS: 871493-04-8) is a halogenated pyridine derivative with a molecular formula C₇H₇BrF₂N and a molecular weight of 233.04 g/mol. The compound features a pyridine ring substituted with bromine at position 3, fluorine at position 6, and methyl groups at positions 2 and 3. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical synthesis and agrochemical research. Its structure is critical for modulating reactivity in cross-coupling reactions, nucleophilic substitutions, and as a building block for bioactive molecules .

Properties

IUPAC Name |

3-bromo-6-fluoro-2,4-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHBGJFAUHEIQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1Br)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-Bromo-6-fluoro-2,4-dimethylpyridine finds applications in various scientific research areas:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used as a probe in biological studies to understand the interaction of halogenated compounds with biological systems.

Medicine: It has potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-6-fluoro-2,4-dimethylpyridine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context of its use.

Comparison with Similar Compounds

The compound is compared below with structurally analogous pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Analysis

| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|

| 3-Bromo-6-fluoro-2,4-dimethylpyridine | C₇H₇BrF₂N | Br (3), F (6), CH₃ (2,4) | Halogens (Br, F), Methyl |

| 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine | C₆H₂BrF₄N | Br (3), F (2), CF₃ (6) | Halogens (Br, F), Trifluoromethyl |

| 3-Bromo-6-methoxy-2,4-dimethylpyridine | C₈H₁₀BrNO | Br (3), OCH₃ (6), CH₃ (2,4) | Methoxy, Methyl |

| 3-Bromo-6-chloro-2,4-dimethylpyridine | C₇H₇BrClN | Br (3), Cl (6), CH₃ (2,4) | Halogens (Br, Cl), Methyl |

| 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | C₇H₅BrF₃N | Br (3), CH₃ (2), CF₃ (6) | Trifluoromethyl, Methyl |

Key Observations :

- Halogen vs. Methoxy : Replacing fluorine with methoxy (e.g., 3-bromo-6-methoxy-2,4-dimethylpyridine) increases steric bulk and alters electronic properties, reducing electrophilicity at position 6 .

- Trifluoromethyl Groups : The presence of CF₃ (as in 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine) enhances lipophilicity and metabolic stability, making such compounds relevant in drug design .

- Chlorine Substitution : 3-Bromo-6-chloro-2,4-dimethylpyridine exhibits higher reactivity in nucleophilic aromatic substitution compared to its fluoro analog due to chlorine’s lower electronegativity .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| This compound | 233.04 | Not reported | Not reported | Not reported |

| 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine | 259.99 | Not reported | Not reported | Not reported |

| 3-Bromo-6-chloro-2,4-dimethylpyridine | 220.50 | 30–35 | 38 | 1.72 |

| 3-Bromo-6-methoxy-2,4-dimethylpyridine | 216.08 | Not reported | Not reported | Not reported |

Key Observations :

- The chloro analog (3-bromo-6-chloro-2,4-dimethylpyridine) has a lower melting point (30–35°C) and boiling point (38°C) compared to bulkier derivatives, likely due to reduced molecular symmetry .

- Density and Reactivity : Higher density in halogenated derivatives (e.g., 1.72 g/cm³ for the chloro analog) correlates with increased molecular packing efficiency .

Biological Activity

3-Bromo-6-fluoro-2,4-dimethylpyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This compound's molecular formula is C7H7BrF N, and it combines the effects of bromine and fluorine, which can significantly influence its reactivity and interactions with biological targets.

The presence of bromine at the 3-position and fluorine at the 6-position on the pyridine ring alters the electronic properties of the compound, enhancing its potential as a pharmaceutical agent. The molecular weight of this compound is approximately 200.04 g/mol, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms can form non-covalent interactions such as halogen bonds with amino acid residues in proteins, thereby modulating their activity. This interaction is crucial in drug design as it can enhance binding affinity and selectivity for biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various pyridine derivatives found that this compound displayed notable activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/ml for some strains, indicating its potential as an antimicrobial agent .

Antiviral Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may possess antiviral effects. Preliminary studies have shown that fluorinated compounds often exhibit enhanced antiviral activity due to improved metabolic stability and altered pharmacokinetic properties . Further investigation into its efficacy against viruses such as Herpes simplex virus and HIV is warranted.

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing various derivatives of pyridine, including this compound. The researchers tested these compounds against common bacterial pathogens. The results demonstrated that the compound exhibited a significant reduction in bacterial growth compared to controls, supporting its potential use in treating bacterial infections .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to specific enzymes involved in microbial resistance mechanisms. The findings indicated a strong binding affinity to target sites within bacterial enzymes, suggesting a mechanism through which this compound could exert its antimicrobial effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other fluorinated pyridines:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Fluoropyridine | Fluorine at position 2 | Different reactivity due to substitution pattern |

| 4-Fluoropyridine | Fluorine at position 4 | Exhibits distinct chemical behavior |

| This compound | Bromine at position 3 | Combines halogen effects with unique reactivity |

This table illustrates how the specific positioning of substituents affects the reactivity and biological applications of these compounds.

Preparation Methods

Bromination via Diazonium Intermediate

Step 1: Nitration and Reduction

-

Starting Material : 2,4-Dimethylpyridine.

-

Nitration : Introduce a nitro group at position 3 using HNO₃/H₂SO₄, yielding 3-nitro-2,4-dimethylpyridine .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, forming 3-amino-2,4-dimethylpyridine .

Step 2: Bromination via Diazotization

Fluorination via Balz-Schiemann Reaction

Step 3: Nitration at Position 6

-

Directed Nitration : Use a protecting group (e.g., sulfonic acid) to direct nitration to position 6, forming 3-bromo-6-nitro-2,4-dimethylpyridine .

Step 4: Reduction and Fluorination

-

Reduction : Convert the nitro group to an amine (H₂, Raney Ni).

-

Diazotization : Treat with HBF₄/NaNO₂ to form the diazonium tetrafluoroborate salt.

-

Thermal Decomposition : Heat (50–80°C) in PhCl or hexane to yield 3-bromo-6-fluoro-2,4-dimethylpyridine (70–85% yield).

Key Data :

| Step | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | HBr, NaNO₂, 0°C | 95 | |

| Fluorination | HBF₄, NaNO₂, PhCl, 60°C | 83 |

Direct Halogenation Using Electrophilic Agents

Bromination with Lewis Acid Catalysis

Fluorination via Halogen Exchange

-

Reagents : KF, CuI, DMF (120°C, 24h).

-

Outcome : Nucleophilic aromatic substitution replaces Cl with F (50–60% yield).

Comparison of Methods :

| Method | Advantages | Limitations |

|---|---|---|

| Diazotization | High regioselectivity | Multi-step, requires amine intermediates |

| Electrophilic Bromination | Single-step | Limited directing group control |

| Halogen Exchange | Functionalizes inert positions | Low yield for aromatic Cl→F substitution |

Radical Bromo-Fluorination

Photochemical Approach

-

Substrate : 2,4-Dimethylpyridine.

-

Reagents : NBS (Br source), Selectfluor (F source), hv (350 nm).

-

Mechanism : Radical intermediates enable simultaneous Br and F introduction.

Industrial-Scale Synthesis (Patent-Based)

Optimized Protocol from CN102898358A

-

Bromination :

-

React 3-amino-6-picoline with NaBr/NaBrO₃ in H₂SO₄ (0°C).

-

Yield: 3-bromo-2-methyl-6-picoline (90%).

-

-

Fluorination :

Process Table :

| Parameter | Bromination | Fluorination |

|---|---|---|

| Temperature | 0°C | 60°C |

| Solvent | H₂SO₄ | Acetonitrile |

| Catalyst | None | None |

Challenges and Considerations

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-6-fluoro-2,4-dimethylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation of dimethylpyridine precursors. For example, nickel-catalyzed reductive coupling of 2-halomethylpyridines is effective for constructing dimethylpyridine scaffolds . Fluorination and bromination steps require careful control of temperature and stoichiometry to avoid over-halogenation. Yields are optimized using anhydrous conditions and inert atmospheres (e.g., argon) to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions. For instance, H NMR chemical shifts between δ 2.45–2.49 ppm indicate methyl groups adjacent to electron-withdrawing substituents .

- Mass Spectrometry (MS) : High-resolution MS (e.g., GC-EI-MS) confirms molecular weight and fragmentation patterns. Peaks at m/z 310 (M) align with bromo-fluoro-methylpyridine derivatives .

- Infrared (IR) Spectroscopy : Stretching vibrations for C-Br (~560 cm) and C-F (~1200 cm) provide additional structural validation .

Advanced Research Questions

Q. How do the positions of bromo and fluoro substituents on the pyridine ring influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : Substituent positions significantly alter electron density and steric hindrance. Bromine at the 3-position and fluorine at the 6-position create an electron-deficient ring, enhancing reactivity in Suzuki-Miyaura couplings. Computational studies (DFT) show that fluorine’s electronegativity increases the partial positive charge on adjacent carbons, facilitating oxidative addition with palladium catalysts . Steric effects from the 2,4-dimethyl groups may hinder coupling at the 2-position, requiring tailored ligands (e.g., bidentate phosphines) to improve catalytic efficiency .

Q. What strategies can resolve contradictions in catalytic activity data when using this compound as a ligand in transition metal complexes?

- Methodological Answer : Discrepancies in catalytic activity often arise from ligand-metal coordination geometry and solvent effects. For nickel complexes, bipyridyl ligands with methyl groups exhibit variable catalytic oligomerization efficiency depending on solvent polarity. Systematic variation of reaction conditions (e.g., ethylene pressure, temperature) and spectroscopic monitoring (e.g., in situ IR) can clarify mechanistic pathways . Comparative DFT studies further resolve contradictions by modeling metal-ligand interactions and charge transfer dynamics .

Q. How does the steric and electronic environment of this compound affect its role in medicinal chemistry applications, such as enzyme inhibition?

- Methodological Answer : The compound’s steric bulk (from 2,4-dimethyl groups) and electron-withdrawing substituents enhance binding to hydrophobic enzyme pockets. For CYP1B1 inhibitors, pyridine derivatives with substituents at the 2-position show higher inhibition potency (e.g., IC = 0.011 μM) due to improved π-π stacking and hydrogen bonding with the enzyme’s active site . Molecular docking studies combined with EROD assay validation are critical for optimizing structure-activity relationships (SAR). Derivatives with hydroxyl or acetyl modifications at the 3-position may further improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.